Methyl 4-(Difluoromethyl)-3-methoxybenzoate
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Overview
Description
Methyl 4-(Difluoromethyl)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(Difluoromethyl)-3-methoxybenzoate typically involves the introduction of the difluoromethyl group onto a pre-existing benzoate structure. One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents. For instance, the reaction can be carried out using ClCF2H in the presence of a base . The reaction conditions often require careful control of temperature and the use of appropriate solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors to enhance reaction rates and yields . The use of advanced catalysts and reagents can further streamline the production process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(Difluoromethyl)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.
Substitution: The difluoromethyl and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 4-(Difluoromethyl)-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The methoxy group can also affect the compound’s electronic properties, further modulating its behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-(Difluoromethyl)-3-methoxybenzoate include:
- Methyl 4-(Trifluoromethyl)-3-methoxybenzoate
- Methyl 4-(Chloromethyl)-3-methoxybenzoate
- Methyl 4-(Bromomethyl)-3-methoxybenzoate
Uniqueness
What sets this compound apart from these similar compounds is the presence of the difluoromethyl group.
Biological Activity
Methyl 4-(difluoromethyl)-3-methoxybenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H10F2O4 and a molecular weight of approximately 232.18 g/mol. The compound features a benzoate structure with both difluoromethoxy and methoxy substituents, which significantly influence its chemical reactivity and biological properties.
Research indicates that this compound primarily acts through the inhibition of the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway. This pathway is crucial in various cellular processes, including epithelial-mesenchymal transition (EMT), which is associated with fibrosis and cancer progression. The compound has demonstrated effectiveness in attenuating TGF-β1-induced EMT in A549 lung cancer cells, suggesting its potential as an anti-cancer agent.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro.
- Anti-cancer Properties : It inhibits EMT processes, thus potentially preventing cancer metastasis.
- Fibrosis Modulation : In vivo studies indicate efficacy in models of pulmonary fibrosis, highlighting its therapeutic potential in fibrotic diseases.
In Vitro Studies
In vitro experiments using A549 lung cancer cells demonstrated that this compound effectively inhibited TGF-β1-induced EMT. The results showed a significant reduction in markers associated with EMT, such as N-cadherin and vimentin, while increasing E-cadherin expression, a hallmark of epithelial cells.
In Vivo Studies
In vivo studies conducted on animal models of pulmonary fibrosis revealed that treatment with this compound led to a marked decrease in fibrotic tissue formation compared to control groups. The findings suggest that this compound may be beneficial for patients suffering from fibrotic diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a comparative table highlighting key differences:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Difluoromethoxy and methoxy groups | Anti-inflammatory, anti-cancer |
Methyl 5-bromo-2-cyano-3-methoxybenzoate | Bromo and cyano substituents | Antimicrobial properties |
Methyl 2-amino-6-bromo-3-methoxybenzoate | Amino group with bromine | Enzyme modulation |
Properties
Molecular Formula |
C10H10F2O3 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 4-(difluoromethyl)-3-methoxybenzoate |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-5-6(10(13)15-2)3-4-7(8)9(11)12/h3-5,9H,1-2H3 |
InChI Key |
TWFBZWWIGMIDFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)C(F)F |
Origin of Product |
United States |
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